APE1 Inhibitory Activity: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid vs. CHEMBL1720543
In a cellular assay for APE1 endonuclease inhibition, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid exhibits an IC50 of 200 nM in human glioblastoma cells [1]. This is substantially more potent than the comparator CHEMBL1720543, which shows an IC50 of 4000 nM (4 µM) against recombinant APE1 in a biochemical assay [2]. The approximately 20-fold difference in potency highlights the compound's potential as a more effective starting point for APE1 inhibitor development.
| Evidence Dimension | Inhibition of APE1 (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | CHEMBL1720543 (4.00E+3 nM / 4 µM) |
| Quantified Difference | 20-fold lower IC50 (more potent) |
| Conditions | Target compound: Cellular assay in human glioblastoma cells; Comparator: Recombinant APE1 biochemical assay |
Why This Matters
Demonstrates superior in vitro potency against a validated cancer target, directly informing hit-to-lead prioritization and procurement decisions for oncology-focused research programs.
- [1] BindingDB entry BDBM50453740 (CHEMBL4217125). IC50 = 200 nM for inhibition of APE1 nuclease activity in human glioblastoma cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453740 (accessed April 2026). View Source
- [2] BindingDB entry BDBM50388248 (CHEMBL1720543). IC50 = 4.00E+3 nM for inhibition of recombinant APE1. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50388248 (accessed April 2026). View Source
